molecular formula C11H9ClN2O B8360539 5-Chloro-3-phenoxy-2-pyridinamine

5-Chloro-3-phenoxy-2-pyridinamine

Cat. No. B8360539
M. Wt: 220.65 g/mol
InChI Key: AZUTZVQYMKBTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-phenoxy-2-pyridinamine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-phenoxy-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-phenoxy-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-3-phenoxy-2-pyridinamine

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

5-chloro-3-phenoxypyridin-2-amine

InChI

InChI=1S/C11H9ClN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14)

InChI Key

AZUTZVQYMKBTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-5-chloropyridin-2-amine (50.0 g, 241 mmol), phenol (45.4 g, 482 mmol), copper(I)oxide (1.72 g, 12.1 mmol), (E)-2-hydroxybenzaldehyde oxime (6.61 g, 48.2 mmol), Cs2CO3 (157 g, 482 mmol), and 3A powdered molecular (72.3 g) sieves were placed in DMF (300 mL) and heated at 110° C. for 3 days. Reaction was cooled, then filtered through celite. Reaction was then partitioned between water and ether. An emulsion was formed and was filtered through a plug of celite. Water was extracted with ether then dried, filtered, and concentrated. Crude material was purified on a first silica gel chromatography (5-10% EtOAc in hexanes), and then on a second column to provide the title compound (8.00 g, 15.0% yield). 1H NMR (CDCl3) δ 7.80 (d, 1H), 7.39 (t, 2H), 7.19 (t, 1H), 7.03 (d, 2H), 6.94 (d, 1H), 4.76 (bs, 2H); Mass spectrum (apci) m/z=221 (100).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step Two
Quantity
6.61 g
Type
reactant
Reaction Step Three
Quantity
157 g
Type
reactant
Reaction Step Four
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
1.72 g
Type
catalyst
Reaction Step Seven
Yield
15%

Synthesis routes and methods II

Procedure details

3-Bromo-5-chloro-2-pyridinamine (520 mg, 2.5 mmol), phenol (2.0 g, 21.3 mmol), potassium hydroxide (flakes, 85%, 600 mg, 9.1 mmol) and anhydrous copper (II) sulphate (100 mg, 0.6 mmol) and dimethoxyethane (250 μl) were heated together at 140° C. for 2 h, allowed to cool and the mixture poured into water (50 ml). EtOAc extracts (5×15 ml) were filtered through celite and extracted into 2N HCl (4×10 ml). The combined aqueous extracts were basified with NaOH and re-extracted into EtOAc (3×20 ml), dried over MgSO4, and concentrated to a brown oil (230 mg). Purification by column chromatography on silica gel eluting with hexane—EtOAc (80:20) gave the title compound as a white solid (136 mg, 0.6 mmol). An analytical sample was prepared by crystallisation from hexane:
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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